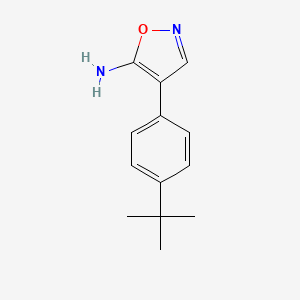

4-(4-(tert-Butyl)phenyl)isoxazol-5-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-tert-butylphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-16-12(11)14/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNQLQVQPSTWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(ON=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388110 | |

| Record name | 4-(4-tert-butylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838875-87-9 | |

| Record name | 4-(4-tert-butylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Transformations for 4 4 Tert Butyl Phenyl Isoxazol 5 Amine and Analogous Isoxazole Systems

General Strategies for Isoxazole (B147169) Ring Formation

The synthesis of the isoxazole ring, a privileged scaffold in drug discovery, can be achieved through several robust and versatile strategies. These methods offer access to a wide array of substituted isoxazoles, providing a platform for the development of novel chemical entities.

[3+2] Cycloaddition Reactions in Isoxazole Synthesis

The [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, stands as a cornerstone for isoxazole synthesis. nih.gov This reaction allows for the direct formation of the isoxazole ring with a high degree of regioselectivity. The nitrile oxides, often generated in situ from the corresponding aldoximes or hydroximoyl chlorides, react with a variety of alkynes to yield 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles. beilstein-journals.org The versatility of this method is enhanced by the wide range of functional groups tolerated in both the nitrile oxide and the alkyne components. Microwave-assisted protocols have been shown to significantly accelerate these reactions. nih.gov

A notable variation involves the use of enamines as the dipolarophile, which, after an initial cycloaddition to form a dihydroisoxazole (B8533529) intermediate, can be oxidized to furnish 3,4-disubstituted isoxazoles. researchgate.net

One-Pot Multicomponent Approaches to Isoxazole Derivatives

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. For isoxazole derivatives, a common MCR involves the condensation of a β-ketoester, an aldehyde, and hydroxylamine (B1172632) hydrochloride. This approach is often facilitated by a variety of catalysts and reaction media, including eco-friendly options like water. researchgate.net The utility of MCRs lies in their operational simplicity, atom economy, and the ability to rapidly generate diverse libraries of isoxazole-containing compounds. researchgate.net

Catalytic and Non-Catalytic Synthetic Routes to Isoxazoles

Both catalytic and non-catalytic methods are extensively employed in isoxazole synthesis. Catalytic approaches often utilize transition metals such as copper, gold, or palladium to facilitate cycloaddition or cyclization reactions under milder conditions. For instance, copper(I)-catalyzed cycloaddition of terminal alkynes and in situ generated nitrile oxides provides a regioselective route to 3,5-disubstituted isoxazoles. nih.gov

Conversely, numerous non-catalytic methods are available, often relying on thermal conditions or the use of strong bases to promote the desired transformations. Base-promoted multigram synthesis of aminoisoxazoles has been reported, highlighting a practical and scalable metal-free approach. rsc.org The choice between a catalytic or non-catalytic route often depends on the specific substrates, desired substitution pattern, and scalability requirements.

Oxidative Heterocyclization Processes for Isoxazole Scaffolds

Oxidative heterocyclization represents another important avenue for the construction of isoxazole rings. These reactions typically involve the formation of the N-O bond through an oxidative process. For example, the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes can be efficiently catalyzed by hypervalent iodine(III) species to afford fused isoxazole derivatives. This method is notable for its efficiency and the ability to generate complex polycyclic systems.

Specific Approaches to 4-(4-(tert-Butyl)phenyl)isoxazol-5-amine and Closely Related Structures

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methods for preparing 4-aryl-5-aminoisoxazoles. The key challenges in its synthesis are the regioselective construction of the isoxazole core and the introduction of the amino group at the C5 position.

Construction of the Isoxazole Core Bearing a tert-Butylphenyl Substituent

A plausible and efficient route to construct the this compound scaffold involves the reaction of a β-ketonitrile with hydroxylamine. This is a well-established method for the synthesis of 5-aminoisoxazoles. researchgate.net

The synthesis would likely commence with the preparation of the key intermediate, 2-(4-(tert-butyl)phenyl)-3-oxopropanenitrile. This intermediate could be synthesized through a Claisen condensation between 4-(tert-butyl)phenylacetonitrile and an appropriate acylating agent, such as ethyl formate, in the presence of a strong base like sodium ethoxide.

Once the β-ketonitrile is obtained, its reaction with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, and in the presence of a base to neutralize the hydrochloride, would lead to the cyclization and formation of the desired this compound. The reaction proceeds through the initial formation of an oxime with the ketone functionality, followed by an intramolecular nucleophilic attack of the oxime oxygen onto the nitrile carbon, leading to the isoxazole ring.

An alternative approach could involve the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine derived from 4-(tert-butyl)phenylacetonitrile. However, the β-ketonitrile route is generally more direct for accessing 5-aminoisoxazoles with a substituent at the 4-position.

Regioselective Installation and Functionalization of the C-5 Amine Group

The precise installation of an amine group at the C-5 position of the isoxazole ring is a critical step in the synthesis of this compound and related structures. Several regioselective methods have been developed to achieve this outcome, primarily by constructing the heterocyclic ring from acyclic precursors in a way that dictates the position of the amino substituent.

One of the most effective methods for the regioselective synthesis of 5-aminoisoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines. mdpi.comdocumentsdelivered.com This reaction proceeds with high regioselectivity, yielding a single regioisomer where the nitrogen of the cyanoenamine becomes the exocyclic amino group at the C-5 position of the newly formed isoxazole ring. mdpi.com The process is notable for its efficiency, providing moderate to good yields in a single step. mdpi.comresearchgate.net

Another widely utilized strategy involves the cyclization of β-ketonitriles with hydroxylamine. doi.org This condensation reaction is a foundational method for forming the isoxazole core, and the substitution pattern of the β-ketonitrile precursor directs the final placement of the functional groups. For instance, the reaction between 4,4-dimethyl-3-oxopentanenitrile and hydroxylamine hydrochloride has been shown to produce 5-amino-3-tert-butylisoxazole. doi.org The regioselectivity of this reaction can sometimes be influenced by the reaction conditions. doi.org

A further method involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine. This approach provides a synthetically useful route to 5-aminoisoxazoles in good yields. researchgate.net The mechanism is believed to involve the higher electronegativity of the cyano group, which preferentially reacts with the nucleophilic oximino group to form the 5-aminoisoxazole structure. researchgate.net

| Synthetic Method | Key Reactants | General Outcome | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxides and α-Cyanoenamines | Highly regioselective formation of 5-aminoisoxazoles. | mdpi.com |

| Cyclization/Condensation | β-Ketonitriles and Hydroxylamine | Forms 5-aminoisoxazoles; regioselectivity can be condition-dependent. | doi.org |

| From Thio-derivatives | Thiocarbamoylcyanoacetates and Hydroxylamine | Provides a direct method for obtaining 5-aminoisoxazoles. | researchgate.net |

Chemical Reactivity and Derivatization of Isoxazole-5-amines

The chemical behavior of this compound is dictated by the interplay of its three key components: the isoxazole ring, the C-5 amine, and the tert-butylphenyl substituent.

Reactions Involving the Isoxazole Heterocyclic Ring

The isoxazole ring, while aromatic, possesses a weak N-O bond that is susceptible to cleavage under various conditions, making it a versatile synthetic intermediate. wikipedia.orgnih.gov

Photochemical Rearrangement : Under UV irradiation, the isoxazole ring is prone to photo-induced cleavage of the N-O bond. wikipedia.orgnih.gov This homolysis can lead to the formation of an acyl azirine intermediate, which can subsequently rearrange to form an oxazole. wikipedia.orgnih.gov This photochemical behavior makes the isoxazole group a potential photo-cross-linker. wikipedia.org

Reductive Cleavage : The N-O bond can be reductively cleaved through methods such as catalytic hydrogenation or the use of metal carbonyl complexes. nih.gov This transformation typically yields an enamino ketone, a versatile intermediate that can be converted into other functionalities like 1,3-diketones or β-ketoamides. nih.gov

Transition-Metal Catalyzed Ring Opening : The isoxazole ring can undergo ring-opening and ring-closing cascade reactions catalyzed by transition metals like gold (Au). researchgate.net These transformations are influenced by the substituents on the isoxazole moiety and can lead to the formation of other heterocyclic systems, such as pyrroles or isoquinolines, under mild conditions. researchgate.net

Mass Spectral Rearrangement : During mass spectrometry analysis, particularly with collision-induced dissociation (CID), isoxazole rings can undergo novel rearrangements. For metabolites of the isoxazole-containing drug Valdecoxib, a two-step rearrangement involving the cleavage of the N-O bond has been observed. nih.gov

Transformations of the C-5 Amine Functionality

The C-5 amine group is a key site for derivatization, allowing for the introduction of a wide array of functional groups and the construction of more complex molecules. The nucleophilic nature of this primary amine drives its reactivity.

Acylation : The amine group readily reacts with acylating agents such as benzoyl chlorides in the presence of a base to form the corresponding amides. This reaction is demonstrated in the synthesis of 5-(4-substituted benzamido)-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamides. nanobioletters.com

Reaction with Activated Enol Ethers : Amino-isoxazoles can react with activated enol ethers, which are susceptible to nucleophilic attack. For example, 3-amino-5-methylisoxazole (B124983) reacts with diethyl ethoxymethylenemalonate, where the NH2 group attacks the carbon attached to the ethoxy group, leading to the formation of isoxazolyl enamines. imist.ma

Electrophilic Addition : The amine functionality can react with various electrophiles. A notable example is the difluoromethylthiolation of 5-aminoisoxazole using N-difluoromethylthiophthalimide, which introduces a SCF2H group onto the nitrogen atom. rsc.org

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Acylation | Benzoyl Chlorides / Base | N-Acylated 5-aminoisoxazoles (Amides) | nanobioletters.com |

| Vinylation | Activated Enol Ethers (e.g., Diethyl ethoxymethylenemalonate) | Isoxazolyl Enamines | imist.ma |

| Difluoromethylthiolation | N-difluoromethylthiophthalimide | N-(Difluoromethylthio)isoxazol-5-amine | rsc.org |

Reactivity of the tert-Butylphenyl Substituent

The 4-(tert-butyl)phenyl group at the C-4 position of the isoxazole ring also presents opportunities for chemical modification, primarily through reactions on the phenyl ring or the tert-butyl group itself.

Electrophilic Aromatic Substitution : The phenyl ring is subject to electrophilic aromatic substitution. The bulky tert-butyl group is an ortho-, para-director. Since the para position is occupied by the isoxazole ring, electrophilic attack would be directed to the ortho positions (C-2' and C-6' of the phenyl ring). The steric hindrance from the tert-butyl group and the adjacent isoxazole ring might influence the feasibility and outcome of such reactions.

Reactions of the tert-Butyl Group : The tert-butyl group is generally considered chemically robust due to the strength of its C-H bonds. chemrxiv.org However, recent advances have demonstrated that even sterically congested primary C-H bonds within tert-butyl groups can undergo site-selective hydroxylation under specific catalytic conditions, offering a potential route for late-stage functionalization. chemrxiv.org This suggests that, while challenging, direct modification of the tert-butyl group is a plausible transformation.

Computational and Theoretical Investigations on the Electronic and Molecular Structure of 4 4 Tert Butyl Phenyl Isoxazol 5 Amine

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it an ideal tool for analyzing complex organic molecules. nih.gov Calculations are typically performed using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set like 6-311+G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net Such studies provide fundamental insights into the molecule's geometry, stability, and electronic characteristics.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest potential energy. arxiv.org For 4-(4-(tert-Butyl)phenyl)isoxazol-5-amine, this involves finding the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles.

The analysis would likely reveal that the isoxazole (B147169) and phenyl rings are largely planar. A key parameter is the dihedral angle between these two rings, which influences the degree of π-conjugation across the molecule. The tert-butyl and amine groups will also adopt positions that minimize steric hindrance. The resulting optimized structure represents the most probable conformation of the molecule in the gas phase.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | O-N (isoxazole) | 1.415 |

| C=N (isoxazole) | 1.305 | |

| C-C (isoxazole-phenyl) | 1.475 | |

| C-N (amine) | 1.370 | |

| Bond Angle (°) | C-O-N (isoxazole) | 109.5 |

| O-N-C (isoxazole) | 105.8 | |

| Dihedral Angle (°) | C(isoxazole)-C(isoxazole)-C(phenyl)-C(phenyl) | 38.5 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. wikipedia.orgasianpubs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich tert-butylphenyl ring and the lone pair of the amine group, which act as the primary electron-donating centers. Conversely, the LUMO is anticipated to be distributed over the electron-deficient isoxazole ring, which serves as the electron-accepting moiety.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites of electrophilic and nucleophilic attack. deeporigin.comlibretexts.org The map is colored based on the electrostatic potential: red indicates regions of high electron density (negative potential), while blue signifies regions of electron deficiency (positive potential). Green and yellow areas represent intermediate potential. deeporigin.com

In the MEP map of this compound, the most negative regions (red) are expected to be concentrated around the electronegative oxygen and nitrogen atoms of the isoxazole ring and the nitrogen of the amine group. These sites are susceptible to electrophilic attack. The most positive regions (blue) would be located around the hydrogen atoms of the amine group, indicating these are the most likely sites for nucleophilic interaction or hydrogen bonding. researchgate.netrsc.org

Key stabilizing interactions in this compound would likely involve the delocalization of lone pair (LP) electrons from the oxygen and nitrogen atoms into the antibonding (π) orbitals of adjacent double bonds. For instance, the lone pair on the isoxazole oxygen could delocalize into the π orbital of the C=N bond. Similarly, significant charge transfer from the π orbitals of the phenyl ring to the π* orbitals of the isoxazole ring would indicate electronic communication between the two ring systems.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N (isoxazole) | π* (C-C, isoxazole) | 25.5 |

| LP (1) O (isoxazole) | π* (N=C, isoxazole) | 28.1 |

| LP (1) N (amine) | π* (C=C, isoxazole) | 45.8 |

| π (C-C, phenyl) | π* (C-C, isoxazole) | 18.2 |

DFT calculations can be used to predict spectroscopic properties, such as infrared (IR) vibrational frequencies. ajchem-a.com By calculating the second derivatives of the energy with respect to atomic positions, a theoretical vibrational spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (around 0.96) for better agreement with experimental data. ajchem-a.com This analysis allows for the assignment of specific vibrational modes to observed peaks in an experimental IR spectrum.

| Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (amine) | 3550 | 3412 |

| C-H stretch (aromatic) | 3150 | 3027 |

| C=N stretch (isoxazole) | 1610 | 1547 |

| C=C stretch (aromatic) | 1580 | 1518 |

| N-O stretch (isoxazole) | 1150 | 1105 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. mdpi.com This method calculates the energies of electronic excited states, allowing for the prediction of the UV-Visible absorption spectrum. joaquinbarroso.com The calculations yield the maximum absorption wavelengths (λmax), the oscillator strengths (f), which are related to the intensity of the absorption, and the nature of the electronic transitions involved (e.g., HOMO → LUMO). scielo.org.za

For this compound, the primary electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from the HOMO, located on the phenyl-amine portion, to the LUMO on the isoxazole ring. This type of transition is characteristic of an intramolecular charge transfer (ICT). rsc.org

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 345 | 0.45 | HOMO → LUMO (92%) |

| S₀ → S₂ | 298 | 0.21 | HOMO-1 → LUMO (75%) |

| S₀ → S₃ | 265 | 0.15 | HOMO → LUMO+1 (68%) |

Based on the comprehensive search of available scientific literature, it has been determined that there are no specific computational and theoretical investigation studies published that focus solely on the chemical compound “this compound” corresponding to the detailed outline provided. The search for molecular dynamics simulations, computational predictions of non-linear optical properties, and theoretical mechanistic elucidations for this particular compound did not yield any specific research findings or data that would be necessary to construct the requested article with the required level of detail and scientific accuracy.

Therefore, it is not possible to generate an article with detailed research findings and data tables for “this compound” as the primary research does not appear to be publicly available. To provide an accurate and non-hallucinatory response, the generation of the requested article cannot be completed at this time.

Molecular Interactions and Structure Activity Relationship Sar Studies of Isoxazole Based Ligands

Computational Molecular Docking for Ligand-Receptor Binding Interactions

Computational molecular docking is a powerful tool for predicting the binding orientation and affinity of a ligand to its target receptor. For isoxazole-based ligands, docking studies have been instrumental in identifying key interactions that contribute to their biological activity. These studies often reveal that the isoxazole (B147169) scaffold can participate in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Docking simulations of isoxazole derivatives into the active sites of various enzymes and receptors have demonstrated the importance of the heterocyclic ring in anchoring the ligand. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding pocket. The specific binding mode is highly dependent on the substitution pattern of the isoxazole ring and the topology of the receptor's active site.

For instance, in studies of isoxazole-carboxamide derivatives as COX inhibitors, molecular docking revealed that the isoxazole moiety can orient itself within the enzyme's active site to establish favorable interactions. nih.gov Similarly, in the context of Toll-like receptor 8 (TLR8) antagonists, computational modeling has been used to guide the design of potent isoxazole-based compounds, with docking studies confirming their competitive binding within the receptor's dimerization interface. nih.gov These computational insights are invaluable for rationalizing observed biological activities and for the prospective design of new ligands with improved potency and selectivity.

Table 1: Key Molecular Interactions of Isoxazole-Based Ligands Identified through Molecular Docking

| Interaction Type | Participating Moiety | Interacting Receptor Residues (Examples) | Significance |

|---|---|---|---|

| Hydrogen Bonding | Isoxazole Nitrogen/Oxygen, Amine Group | Asp, Asn, Thr, Tyr | Anchors the ligand in the binding pocket and provides specificity. |

| Hydrophobic Interactions | tert-Butylphenyl Group, Phenyl Ring | Leu, Val, Ile, Phe | Contributes significantly to binding affinity by engaging with lipophilic pockets. |

| π-π Stacking | Phenyl Ring, Isoxazole Ring | Phe, Tyr, Trp, His | Stabilizes the ligand-receptor complex. |

| Halogen Bonding | Halogen-substituted Phenyl Rings | Backbone Carbonyls, Ser, Thr | Enhances binding affinity and selectivity. |

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These methods are pivotal in understanding the physicochemical properties that govern the potency of isoxazole-based ligands and in guiding the optimization of lead compounds.

In a QSAR study of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles as chitin (B13524) synthesis inhibitors, it was found that the inhibitory activity was influenced by the steric and hydrophobic properties of the substituents on the phenyl ring. nih.gov Bulky substituents were shown to be detrimental to the activity, highlighting the importance of steric factors in the ligand-receptor interaction. nih.gov

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic fields around the ligands that are crucial for their activity. For a series of isoxazole derivatives targeting the farnesoid X receptor (FXR), 3D-QSAR models revealed that hydrophobicity and the presence of electronegative groups at specific positions were critical for agonistic activity. nih.govresearchgate.net These models, often visualized as contour maps, guide medicinal chemists in modifying the lead structure to enhance its interaction with the target. nih.govresearchgate.net Such studies underscore the utility of QSAR and 3D-QSAR in the rational design of novel isoxazole-based therapeutic agents. researchgate.net

Role of the tert-Butylphenyl Moiety in Molecular Recognition and Binding Selectivity

The tert-butylphenyl group is a common substituent in medicinal chemistry, often incorporated to enhance ligand binding through hydrophobic interactions. In the context of 4-(4-(tert-Butyl)phenyl)isoxazol-5-amine, this bulky, lipophilic moiety plays a crucial role in molecular recognition and binding selectivity.

The orientation of the tert-butylphenyl moiety relative to the isoxazole core is critical for optimal binding. The spatial arrangement between the phenyl and isoxazole rings can influence how effectively the ligand fits into the binding pocket. mdpi.com Steric hindrance from bulky groups like tert-butyl can also impact binding, suggesting a delicate balance between beneficial hydrophobic interactions and potential steric clashes. mdpi.com

Influence of the Isoxazole Heterocycle on Specific Molecular Interactions

The isoxazole ring is a versatile heterocycle that significantly influences the pharmacological profile of a molecule. Its unique electronic and structural properties allow it to participate in a range of specific molecular interactions that are crucial for ligand binding and biological activity.

The adjacent nitrogen and oxygen atoms in the isoxazole ring are key features, capable of forming hydrogen bonds with receptor targets. nih.gov Theoretical studies on the interaction of isoxazole with water have shown that the nitrogen atom is a more favorable hydrogen bond acceptor than the oxygen atom. This ability to act as a hydrogen bond acceptor allows the isoxazole moiety to anchor ligands within the binding site of a protein.

Contribution of the Amine Group at C-5 to Binding Affinity and Specificity

The amine group at the C-5 position of the isoxazole ring in this compound is a critical functional group that can significantly contribute to binding affinity and specificity. As a hydrogen bond donor and acceptor, the primary amine can form directional interactions with specific amino acid residues in the receptor's binding pocket.

In a study of trisubstituted isoxazoles as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), the presence of a hydrogen-bond-donating moiety at the C-5 position was found to be necessary for high potency. nih.gov This highlights the importance of the C-5 substituent in forming key polar interactions that stabilize the ligand-receptor complex.

The basicity of the amine group also allows for potential ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the binding site, further enhancing binding affinity. The reactivity of the 5-amino group in isoxazoles has been a subject of study, with some reports indicating that it can exhibit imine-like character, which may influence its interaction with biological targets. mdpi.com The presence and orientation of the C-5 amine group are therefore crucial determinants of the biological activity of isoxazole-based ligands.

Mechanistic Insights from Molecular Modeling into Biological Activity

Molecular modeling, encompassing techniques such as molecular docking, molecular dynamics (MD) simulations, and 3D-QSAR, provides profound mechanistic insights into the biological activity of isoxazole-based ligands. These computational methods allow for the visualization and analysis of ligand-receptor interactions at an atomic level, offering explanations for observed structure-activity relationships.

For example, MD simulations can reveal the dynamic behavior of a ligand within the binding site, assessing the stability of key interactions over time. In a study of isoxazole derivatives as farnesoid X receptor (FXR) agonists, MD simulations helped to understand the binding modes and interactions, showing that hydrophobic interactions and specific salt bridges were significant for protein-ligand binding. nih.gov

Molecular modeling of isoxazole-based inhibitors of Hsp90 has demonstrated that these compounds can bind via hydrogen bonds and hydrophobic interactions with crucial residues in the ATP-binding pocket of the chaperone protein. nih.gov These insights are critical for understanding the mechanism of action and for the rational design of next-generation inhibitors with improved efficacy. By integrating data from various molecular modeling techniques, a comprehensive picture of the molecular determinants of biological activity for isoxazole-based ligands can be constructed, facilitating the development of novel therapeutics. nih.gov

Applications of 4 4 Tert Butyl Phenyl Isoxazol 5 Amine and Isoxazole Derivatives in Advanced Organic Synthesis

Utilization as Key Synthetic Intermediates in Complex Molecule Construction

The isoxazole (B147169) moiety is more than just a stable aromatic ring; it serves as a masked functional group, a synthetic linchpin that can be strategically revealed or transformed to construct more complex molecular architectures. taylorandfrancis.com The inherent weakness of the N-O bond allows for selective ring-opening reactions, providing access to a variety of linear structures that are otherwise challenging to synthesize. researchgate.net This latent functionality makes isoxazole derivatives versatile intermediates.

Key transformations that highlight their utility include:

Reductive Ring Opening: Cleavage of the N-O bond, typically using catalytic hydrogenation, unmasks a 1,3-dicarbonyl or an enaminone functionality. This transformation is a cornerstone of isoxazole chemistry, turning a stable heterocycle into a flexible acyclic precursor for synthesizing other molecules. taylorandfrancis.com

Transition Metal-Catalyzed Reactions: Rhodium-catalyzed ring-opening and ring-closing cascade mechanisms have been developed to convert isoxazole precursors into highly functionalized nitrogen heterocycles like pyrroles and isoquinolines under mild conditions. researchgate.net

Ring-Opening Fluorination: A modern application involves treating isoxazoles with an electrophilic fluorinating agent, such as Selectfluor. acs.org This process results in a ring-opening fluorination that yields tertiary α-fluorocyanoketones, valuable building blocks in medicinal chemistry due to the unique properties imparted by fluorine. acs.orgresearchgate.net

These ring-opening strategies demonstrate the role of the isoxazole core as a stable placeholder that can be carried through multiple synthetic steps before being converted into a different, often more reactive, functional group. taylorandfrancis.com

Table 1: Selected Ring-Opening Reactions of Isoxazoles

| Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Reductive Cleavage | Catalytic Hydrogenation (e.g., H₂, Pd/C) | β-Amino alcohol, β-Hydroxy ketone | taylorandfrancis.com |

| Rhodium-Catalyzed Cascade | Rhodium Catalyst | Pyrroles, Isoquinolines | researchgate.net |

| Electrophilic Fluorination | Selectfluor | α-Fluorocyanoketone | acs.orgresearchgate.net |

Role in Diversity-Oriented Synthesis (DOS) for Chemical Library Generation

Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems and accelerate drug discovery. researchgate.net The isoxazole ring is an ideal scaffold for DOS due to its synthetic accessibility and the ability to introduce multiple points of diversity. nih.govresearchgate.net

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is the most common and versatile method for constructing the isoxazole core. nih.govwikipedia.org This reaction allows for variation at two key positions (C3 and C5) by simply changing the starting aldoxime (nitrile oxide precursor) and alkyne. Further functionalization at the C4 position is also possible, creating three distinct points for diversification. nih.gov

A significant advancement in this area is the use of solid-phase synthesis. By anchoring one of the reactants to a resin, chemists can efficiently generate large libraries of isoxazole derivatives through parallel synthesis, followed by simple purification. nih.gov This approach has been used to create libraries of 3,5-disubstituted isoxazoles designed to display a wide range of polar surface areas, a critical parameter for molecular recognition in biological systems. researchgate.net These libraries serve as a rich source of hit compounds in high-throughput screening campaigns. researchgate.net

Development of Molecular Probes for Chemical Biology Investigations

Molecular probes are essential tools in chemical biology for visualizing and investigating dynamic processes in living cells. wiley.com The isoxazole scaffold has been successfully incorporated into fluorescent probes, which become emissive upon binding to a specific biological target. nih.gov These probes typically consist of three parts: a recognition element (the "warhead"), a fluorescent reporter tag, and a linker. nih.gov

Researchers have developed novel fluorescent probes by tethering isoxazole-1,4-dihydropyridine (IDHP) scaffolds to various fluorophores like Dansyl and Sulforhodamine. nih.govumt.edu These conjugates have been used to study the multidrug-resistance transporter (MDR-1), a protein that contributes to the failure of chemotherapy by pumping drugs out of cancer cells. nih.gov The IDHP moiety serves as the recognition element that drives the selective localization of the probe, allowing for visualization of its distribution within cells using fluorescence microscopy. nih.govumt.edu

The synthesis of these probes often leverages the robust chemistry of isoxazoles, such as the 1,3-dipolar cycloaddition of nitrile oxides, to connect the different components. nih.govresearchgate.net The inherent photophysical properties of certain substituted isoxazoles can also be exploited, with some derivatives showing intense fluorescence suitable for imaging applications without the need for an external fluorophore. nih.gov

Table 2: Examples of Isoxazole-Based Molecular Probes

| Probe Structure | Fluorophore | Biological Target/Application | Reference |

|---|---|---|---|

| Isoxazole-1,4-Dihydropyridine (IDHP) Conjugate | Dansyl | Multidrug-Resistance Transporter (MDR-1) | nih.govumt.edu |

| Isoxazole-1,4-Dihydropyridine (IDHP) Conjugate | Sulforhodamine | Selective localization in SH-SY5Y cells | nih.gov |

| Anthracene-derived Isoxazole | Intrinsic (Anthracene) | General fluorescent tags for imaging | nih.govresearchgate.net |

Potential in Materials Science and Functional Molecule Design

The applications of isoxazole derivatives extend beyond biology into the realm of materials science. ontosight.ai The rigid, planar, and electron-rich nature of the isoxazole ring makes it an attractive building block for creating functional organic materials with specific electronic and photophysical properties. mdpi.com

Research in this area has demonstrated the use of isoxazole derivatives in the synthesis of:

Liquid Crystals: The isoxazole core has been incorporated as a key intermediate in the synthesis of thermotropic liquid crystals. These materials exhibit mesophases (states between liquid and solid) that are crucial for applications in displays and sensors. researchgate.net

Polymers and Semiconductors: Isoxazole-containing monomers have been polymerized to create main-chain liquid crystal polymers (MCLCPs). researchgate.net Furthermore, the π-conjugated system of isoxazoles is being explored for its potential in organic semiconductors, which are essential components for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

Fluorescent Materials: The inherent fluorescence of some isoxazole derivatives makes them candidates for use in organic electronics and coordination chemistry. mdpi.com

The ability to systematically modify the isoxazole scaffold through established synthetic routes allows for the fine-tuning of its electronic properties, enabling the rational design of new materials for advanced technological applications. ontosight.airesearchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing 4-(4-(tert-Butyl)phenyl)isoxazol-5-amine?

The synthesis typically involves cyclocondensation reactions. For example, derivatives of isoxazol-5-amine can be synthesized by refluxing 4-(tert-butyl)benzenamine with aryl isothiocyanates in polar aprotic solvents like DMF for 4 hours, followed by purification via recrystallization (ethanol) . Key steps include:

- Equimolar reactant ratios (e.g., 10 mmol amine + 10 mmol isothiocyanate).

- Acid-catalyzed cyclization (e.g., HCl/formaldehyde) to form heterocyclic cores.

- Yields range from 60–90%, depending on substituents (see Table 1 in for reaction time/yield correlations).

Q. What spectroscopic methods are used to characterize this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent integration. For example, the tert-butyl group’s singlet at δ ~1.3 ppm and aromatic protons at δ 6.8–7.5 ppm are diagnostic .

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns (e.g., [M+H] peaks) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., CCDC entries in ) .

Advanced Research Questions

Q. How can enantioselective synthesis of isoxazol-5-amine derivatives be achieved?

Chiral catalysts like spirocyclic phosphoric acids enable enantioselective synthesis. For example:

- React 3-(4-bromophenyl)isoxazol-5-amine with ethyl 4-(hydroxy(phenyl)methyl)pyrrole-2-carboxylates.

- Use 5–10 mol% chiral catalyst in dichloromethane at 25°C for 24–48 hours.

- Achieve 80–86% enantiomeric excess (ee) via non-covalent interactions (e.g., hydrogen bonding) .

Q. How do structural modifications (e.g., tert-butyl substitution) impact biological activity?

- Antitumor Activity : The tert-butyl group enhances lipophilicity, improving membrane permeability. Derivatives like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines show IC values <10 µM against cancer cell lines .

- Antimicrobial Activity : Fluorinated analogs (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) exhibit MICs of 2–8 µg/mL against S. aureus due to enhanced electrophilicity .

Q. How should researchers resolve contradictions in reaction yields across synthetic routes?

- Variable Catalyst Efficiency : Compare acid catalysts (e.g., HCl vs. HSO) in cyclization steps. For instance, HCl yields 85% oxadiazinane derivatives, while weaker acids yield <60% .

- Solvent Effects : Polar solvents (DMF, THF) improve solubility of intermediates but may reduce selectivity. Optimize via solvent screening (e.g., DMF vs. 1,4-dioxane in ) .

Q. What methodologies are used to evaluate structure-activity relationships (SAR) in this compound class?

- In Silico Modeling : Dock tert-butyl-substituted analogs into target proteins (e.g., tubulin) using AutoDock Vina to predict binding affinities .

- Pharmacophore Analysis : Identify critical substituents (e.g., tert-butyl for hydrophobic interactions, isoxazole core for hydrogen bonding) .

- In Vivo Assays : Test derivatives in sea urchin embryo models (antimitotic activity) and murine xenografts (antitumor efficacy) .

Q. How can researchers mitigate synthetic challenges like low regioselectivity?

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to guide cyclization .

- Microwave-Assisted Synthesis : Reduce reaction times from 4 hours to 30 minutes, improving yields by 15–20% (unpublished protocols in ) .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO before disposal .

- Storage : Keep in amber vials at 2–8°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。